3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one
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Overview
Description
3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one is a heterocyclic compound that features a pyrazole ring and an oxanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with oxan-4-one under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the oxanone. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxanone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated derivatives of the compound can be treated with nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxanone derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the oxanone moiety.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-3-carboxylic acid: A precursor in the synthesis of 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one.
3-Methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different functional groups.
5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole: A chlorinated pyrazole compound with distinct chemical properties.
Uniqueness
This compound is unique due to the combination of the pyrazole ring and the oxanone moiety. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds .
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(1-methylpyrazole-3-carbonyl)oxan-4-one |
InChI |
InChI=1S/C10H12N2O3/c1-12-4-2-8(11-12)10(14)7-6-15-5-3-9(7)13/h2,4,7H,3,5-6H2,1H3 |
InChI Key |
FRHKPUXZBHFIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C2COCCC2=O |
Origin of Product |
United States |
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